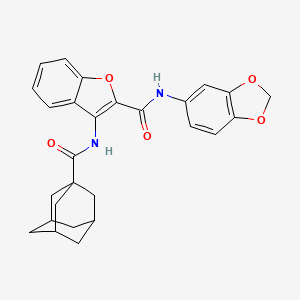
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide, also known as ADB-FUBINACA, is an indazole-based synthetic cannabinoid that was first identified in 2013. It is a derivative of the indazole-3-carboxamide family and is structurally related to AB-FUBINACA, which was first described in 2011. ADB-FUBINACA is an analog of AB-FUBINACA and is a potent agonist of the CB1 receptor, with an EC50 value of 0.19 nM. ADB-FUBINACA has been identified in a variety of herbal mixtures and has been linked to a number of deaths.
Mecanismo De Acción
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide is a potent agonist of the CB1 receptor, with an EC50 value of 0.19 nM. It binds to the CB1 receptor and activates it, leading to the activation of downstream signaling pathways. This leads to a variety of physiological and biochemical effects, including the inhibition of adenylyl cyclase and the activation of G-proteins.
Biochemical and Physiological Effects
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide has a variety of biochemical and physiological effects. It has been shown to inhibit adenylyl cyclase, leading to decreases in cAMP levels. It also activates G-proteins, leading to the activation of downstream signaling pathways. Additionally, it has been shown to modulate ion channels, leading to changes in neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its high potency and selectivity for the CB1 receptor, which makes it an ideal tool for studying the effects of cannabinoids on the brain. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
There are a number of potential future directions for research on 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide. One potential direction is to further explore the pharmacology of CB1 receptor agonists, including the effects of different doses and routes of administration. Additionally, further research could be done to explore the potential therapeutic applications of 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide, such as in the treatment of pain, inflammation, and anxiety. Additionally, further research could be done to explore the potential toxic effects of 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide and to develop methods to reduce its toxicity. Finally, further research could be done to explore the potential synergistic effects of 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide and other cannabinoids.
Métodos De Síntesis
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide is synthesized from a variety of starting materials, including adamantane, benzofuran, and benzodioxole. The synthesis involves a series of steps, including the condensation of adamantane and benzofuran to form the adamantyl-benzofuran intermediate, followed by the cyclization of the intermediate to form the indazole-3-carboxamide. The final step involves the reaction of the indazole-3-carboxamide with benzodioxole to form 3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide has been studied extensively in scientific research, due to its potent agonism of the CB1 receptor. It has been used to study the effects of cannabinoids on the brain and to investigate the potential therapeutic applications of cannabinoids. It has also been used to study the pharmacology of CB1 receptor agonists, as well as the mechanisms of action of cannabinoids.
Propiedades
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5/c30-25(28-18-5-6-21-22(10-18)33-14-32-21)24-23(19-3-1-2-4-20(19)34-24)29-26(31)27-11-15-7-16(12-27)9-17(8-15)13-27/h1-6,10,15-17H,7-9,11-14H2,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMWAPKVIFXPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC7=C(C=C6)OCO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(adamantane-1-amido)-N-(2H-1,3-benzodioxol-5-yl)-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

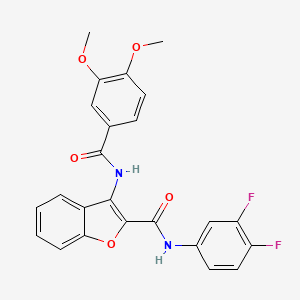
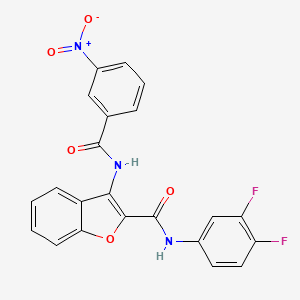
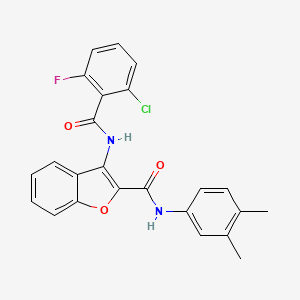
![N-(3,4-dimethylphenyl)-3-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6490405.png)
![N-(3,4-dimethylphenyl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490406.png)
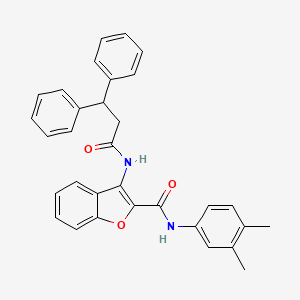
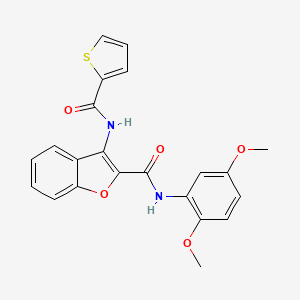

![N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490453.png)
![2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6490462.png)
![2-{[2-(piperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490466.png)
![N-(4-bromo-2-fluorophenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B6490471.png)
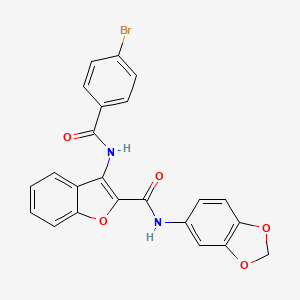
![2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6490481.png)